

An In-depth Technical Guide to Rauvotetraphylline C: Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rauvotetraphylline C	
Cat. No.:	B15592087	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rauvotetraphylline C is a complex indole alkaloid isolated from the plant Rauwolfia tetraphylla. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from the primary literature that first described its structure. While direct experimental data on the biological activity of Rauvotetraphylline C remains limited, this document explores its potential pharmacological relevance based on the known activities of related indole alkaloids and extracts from its source organism. This guide is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this natural product.

Introduction

The genus Rauwolfia has a rich history in traditional medicine and has been a prolific source of pharmacologically active indole alkaloids, most notably reserpine. **Rauvotetraphylline C** is a sarpagine-type indole alkaloid that was first isolated and characterized from the aerial parts of Rauwolfia tetraphylla. Its intricate molecular architecture presents a compelling subject for chemical and pharmacological research. This document synthesizes the available data on its physicochemical characteristics and discusses putative biological activities to guide future research endeavors.



Physicochemical Properties

The structural elucidation of **Rauvotetraphylline C** was primarily achieved through spectroscopic methods, as detailed in the seminal work by Gao et al. (2012). The compound is described as an amorphous powder. Key identifying data are summarized in the tables below.

Table 1: General and Physical Properties of

Rauvotetraphylline C

Property	Value	Source
Molecular Formula	C28H34N2O7	[1]
Molecular Weight	510.58 g/mol	[1]
Appearance	Amorphous powder	[1]
CAS Number	1422506-51-1	N/A
Optical Rotation	Specific value not reported, but noted as optically active.	[1]

Table 2: Spectroscopic Data for Rauvotetraphylline C

Spectroscopic Technique	Key Data	Source
HRESIMS	m/z 511.2431 [M + H]+ (calcd. for C ₂₈ H ₃₅ N ₂ O ₇ , 511.2444)	[1]
¹H NMR	Data reported in CDCl ₃ . See primary literature for detailed shifts and couplings.	[2]
¹³ C NMR	Data reported in CDCl ₃ . See primary literature for detailed chemical shifts.	[2]
UV (in MeOH)	λmax not explicitly reported for Rauvotetraphylline C.	[1]
IR (KBr)	vmax not explicitly reported for Rauvotetraphylline C.	[1]



Experimental Protocols

The following experimental methodologies are based on the procedures described by Gao et al. (2012) for the isolation and characterization of **Rauvotetraphylline C**.

Isolation of Rauvotetraphylline C

The isolation of **Rauvotetraphylline C** involves a multi-step extraction and chromatographic purification process from the aerial parts of Rauwolfia tetraphylla.



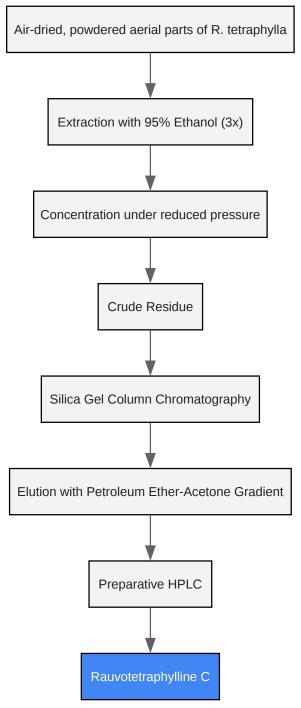


Figure 1: Isolation Workflow for Rauvotetraphylline C

Click to download full resolution via product page

Figure 1: Isolation Workflow for Rauvotetraphylline C



- Extraction: The air-dried and powdered aerial parts of R. tetraphylla are extracted exhaustively with 95% ethanol at room temperature.
- Concentration: The resulting filtrate is concentrated under reduced pressure to yield a crude residue.
- Column Chromatography: The residue is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone.
- Preparative HPLC: Fractions containing **Rauvotetraphylline C** are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of **Rauvotetraphylline C** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
 was used to determine the exact mass and molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, and ROESY) NMR experiments were conducted to establish the connectivity and stereochemistry of the molecule.

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of pure **Rauvotetraphylline C** is not currently available in the public domain. However, based on the known pharmacological properties of other indole alkaloids from Rauwolfia species, several potential areas of interest for future investigation can be proposed.

Potential Anti-inflammatory Activity

Many indole alkaloids exhibit anti-inflammatory properties. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.



Potential Neuroprotective Effects

Indole alkaloids have also been investigated for their neuroprotective potential. One possible mechanism is the activation of the Keap1-Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.



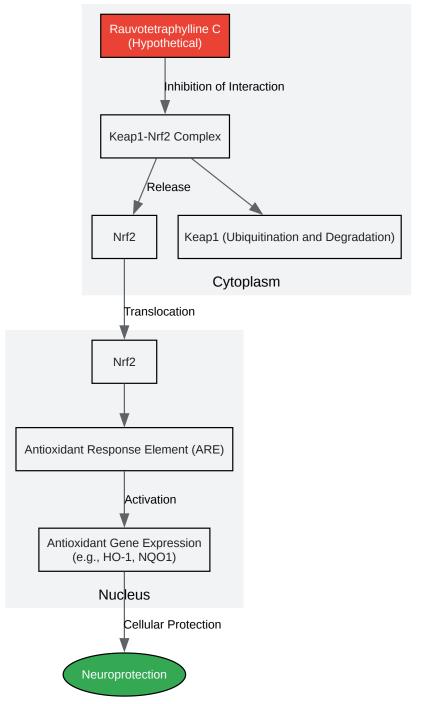


Figure 2: Hypothetical Neuroprotective Signaling Pathway

Click to download full resolution via product page

Figure 2: Hypothetical Neuroprotective Signaling Pathway



Disclaimer: The signaling pathway depicted in Figure 2 is a hypothetical model for **Rauvotetraphylline C**, based on the known mechanisms of other neuroprotective indole alkaloids. Further experimental validation is required to confirm if **Rauvotetraphylline C** acts through this or other pathways.

Conclusion and Future Directions

Rauvotetraphylline C is a structurally interesting natural product with yet-to-be-determined pharmacological properties. The foundational physicochemical data presented in this guide provides a starting point for its synthesis and further investigation. Future research should focus on:

- Total Synthesis: A total synthesis of Rauvotetraphylline C would provide access to larger quantities for biological testing and the synthesis of analogues.
- Biological Screening: A comprehensive biological screening of Rauvotetraphylline C is warranted to identify its potential therapeutic applications, particularly in the areas of inflammation and neuroprotection.
- Mechanism of Action Studies: Should biological activity be identified, detailed mechanistic studies will be crucial to elucidate its molecular targets and signaling pathways.

This in-depth technical guide serves to consolidate the current knowledge on **Rauvotetraphylline C** and to stimulate further research into this promising indole alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scielo.br [scielo.br]
- 2. scispace.com [scispace.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Rauvotetraphylline C: Physicochemical Properties and Biological Potential]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b15592087#physical-and-chemical-properties-of-rauvotetraphylline-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com